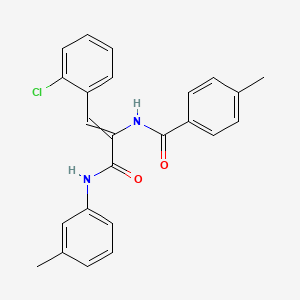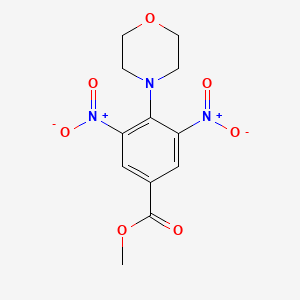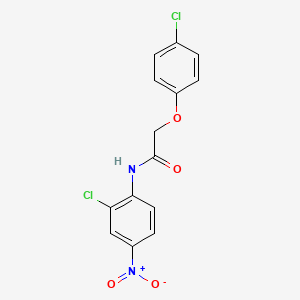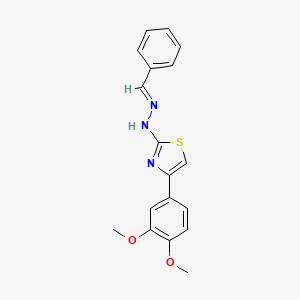
ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a nitro group and a benzodioxole ring in its structure suggests potential reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 6-nitro-1,3-benzodioxole-5-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: 2-amino-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate.
Reduction: Ethyl (2Z)-2-amino-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate.
Substitution: 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzodioxole ring may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl cyanoacetate
- 6-nitro-1,3-benzodioxole-5-carbaldehyde
- Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to the presence of both a nitro group and a benzodioxole ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H10N2O6 |
|---|---|
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
ethyl (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H10N2O6/c1-2-19-13(16)9(6-14)3-8-4-11-12(21-7-20-11)5-10(8)15(17)18/h3-5H,2,7H2,1H3/b9-3- |
Clave InChI |
BDZOKVLURQFWED-OQFOIZHKSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC2=C(C=C1[N+](=O)[O-])OCO2)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)



![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)

